REACTION_CXSMILES
|
C([Li])CCC.[C:6]([C:10]1[CH:15]=[C:14](I)[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[F:19])([CH3:9])([CH3:8])[CH3:7].[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.Cl>C1COCC1>[C:6]([C:10]1[C:11]([F:19])=[CH:12][C:13]([O:17][CH3:18])=[C:14]([B:20]([OH:25])[OH:21])[CH:15]=1)([CH3:9])([CH3:8])[CH3:7]
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Name
|
|
Quantity
|
406 μL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C(=C1)I)OC)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
262 μL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
The reaction was stirred at −78° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction was stirred at −78° C. for 1 h and 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
the reaction was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)B(O)O)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |